molecular formula C15H26O2 B140748 Chrysothol CAS No. 911714-91-5

Chrysothol

Cat. No. B140748
CAS RN: 911714-91-5
M. Wt: 238.37 g/mol
InChI Key: PEWNHOBTYNZGAR-FSKVPOERSA-N
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Description

Chrysothol Description

Chrysothol is a compound identified from the aerial parts of Chrysothamnus viscidiflorus var. viscidiflorus. It is one of the three new compounds discovered alongside seven known compounds during a phytochemical investigation. The structure of chrysothol was determined through extensive NMR studies and X-ray analysis. Chrysothol, along with other compounds, exhibited anti-cancer activity against human breast cancer cells, highlighting its potential therapeutic applications .

Synthesis Analysis

The synthesis of chrysothol itself is not detailed in the provided papers. However, there are descriptions of synthetic methods for related compounds. For instance, a short synthesis of unsubstituted chrysene is described, which provides a source for further functionalization. This chrysene was used to prepare tetrasubstituted derivatives through various coupling reactions, demonstrating the potential for synthetic modification of chrysene-related compounds . Additionally, novel chrysin derivatives were synthesized using N-phenylchloroacetamides, and a new method was developed for the preparation of 7-aminochrysin derivatives via the Smiles rearrangement .

Molecular Structure Analysis

Chrysothol's molecular structure was elucidated using NMR techniques such as DEPT, COSY, NOE, HMQC, HMBC, and confirmed by X-ray analysis. The structure of chrysene, a related compound, was determined to crystallize in the monoclinic system with specific crystallographic parameters, providing insights into the molecular arrangement . The molecular structure of chrysin, another related compound, is characterized by its flavonoid structure with structural diversity arising in ring-A and absence of oxygenation in B and C ring, which contributes to its biological activities .

Chemical Reactions Analysis

The chemical reactions involving chrysothol are not explicitly mentioned in the provided papers. However, the structural revision of two previously reported compounds based on chemical reaction suggests that chrysothol and its derivatives can undergo chemical transformations that may alter their biological activity . In the context of related compounds, the synthesis of tetrasubstituted chrysenes involved bromination and palladium-catalyzed cross-coupling reactions, indicating the reactivity of the chrysene core .

Physical and Chemical Properties Analysis

The physical and chemical properties of chrysothol are not directly reported. However, the properties of chrysin, a structurally related flavonoid, include anti-cancer, anti-inflammatory, and antioxidant activities, which are attributed to its flavonoid structure . The physical properties of chrysene, another related compound, include its crystallization parameters and measured density, which provide a basis for understanding its solid-state characteristics . The photophysical properties of chrysene derivatives, such as their blue fluorescent emission and high quantum yields, are influenced by the substitution pattern on the chrysene core .

Scientific Research Applications

Phytochemical Properties and Anti-Cancer Activity

A study on Chrysothamnus viscidiflorus revealed the isolation of new compounds including chrysothol, which exhibited anti-cancer activity against human breast cancer cells. This was determined through extensive NMR studies and X-ray analysis (Ahmed et al., 2006).

Therapeutic Applications

Chrysin, a flavonoid closely related to chrysothol, has been shown to have a range of therapeutic properties, including anti-inflammatory, antioxidant, and potent antitumor effects. Its applications in nanotechnology have also been explored, particularly in targeting breast, thyroid, and uterine colon cancer (Kultz, Rozisca, & Camargo, 2019).

Mechanistic Perspectives in Cancer Therapy

Chrysin's multiple bioactivities, particularly its anticancer activity, have been highlighted through various in vitro and in vivo models. Its ability to induce apoptosis and inhibit cell cycle and angiogenesis in cancer cells without affecting normal cells positions it as a candidate in cancer therapy (Kasala et al., 2015).

Pharmacological and Therapeutic Properties

Chrysin's broad range of biological activities and pharmacological effects, including its role in treating various metabolic disorders, have been emphasized. Its structural diversity contributes to its antioxidant and disease-preventing abilities (Naz et al., 2019).

Neuroprotective Efficacy in Spinal Cord Injury

A study evaluating the neuroprotective efficacy of chrysin in a rat model of spinal cord injury highlighted its potential in improving both motor and sensory functions through modulation of endogenous biomarkers and neuronal apoptosis (Kandhare et al., 2014).

Anti-Inflammatory and Anti-Cancer Effects

Chrysophanol, a component related to chrysothol, demonstrates anti-inflammation, anti-cancer, and anti-depressive effects, offering neuroprotection. Its involvement in regulating signaling pathways suggests a broad spectrum of therapeutic applications (Su et al., 2020).

Safety and Hazards

Chrysothol should be handled with care. It is recommended to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of contact with eyes or skin, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

(1R,2S,3R,6S,7S,10R)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12+,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWNHOBTYNZGAR-FSKVPOERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@H]3CC[C@@]([C@@H]3[C@@H]1O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of chrysothol?

A1: Chrysothol has been isolated from various plant sources. It was identified in Teucrium persicum Boiss [] and Alismatis Rhizoma [], the dried rhizome of Alisma orientale. Additionally, it was found in the Ecuadorian species Lepechinia mutica (Benth.) Epling [].

Q2: What is the known biological activity of chrysothol?

A2: While specific mechanisms of action remain to be elucidated, research suggests potential anti-inflammatory activity associated with chrysothol. In a study on compounds from Alismatis Rhizoma, chrysothol, along with other isolated guaiane-type sesquiterpenoids, was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells []. This inhibition of NO production suggests potential anti-inflammatory properties.

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